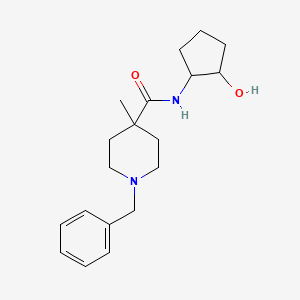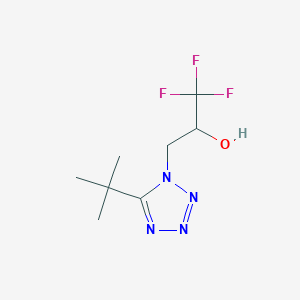![molecular formula C16H16N2O B7643973 1-(Pyrrolidin-1-ylmethyl)benzo[cd]indol-2-one](/img/structure/B7643973.png)
1-(Pyrrolidin-1-ylmethyl)benzo[cd]indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrrolidin-1-ylmethyl)benzo[cd]indol-2-one, also known as BMH, is a chemical compound used in scientific research. It belongs to the class of indole-based hallucinogens and is structurally similar to other psychoactive substances such as LSD and psilocybin. BMH has been studied for its potential therapeutic benefits, including its ability to induce altered states of consciousness and its effects on the brain.
Mécanisme D'action
1-(Pyrrolidin-1-ylmethyl)benzo[cd]indol-2-one works by binding to the serotonin 5-HT2A receptor in the brain, which triggers a cascade of chemical reactions that lead to altered perception, mood, and cognition. It is believed that this compound induces a state of hyperconnectivity in the brain, which allows for increased communication between different regions and networks. This increased connectivity is thought to underlie the profound changes in perception and consciousness that are often reported by users of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the brain and body. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior. This compound has also been shown to increase blood flow to certain regions of the brain, which may be related to its effects on perception and consciousness.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(Pyrrolidin-1-ylmethyl)benzo[cd]indol-2-one in scientific research is its ability to induce altered states of consciousness that are similar to those produced by other psychoactive substances such as LSD and psilocybin. This allows researchers to study the effects of altered states of consciousness in a controlled laboratory setting. However, one limitation of using this compound is its potential for abuse and misuse, which can make it difficult to obtain and control in a laboratory setting.
Orientations Futures
There are many potential directions for future research on 1-(Pyrrolidin-1-ylmethyl)benzo[cd]indol-2-one. One area of interest is its potential use in the treatment of psychiatric disorders such as depression, anxiety, and addiction. Another area of interest is its effects on brain function and connectivity, which could lead to a better understanding of the neural mechanisms underlying altered states of consciousness. Additionally, further research is needed to fully understand the safety and efficacy of this compound, as well as its potential for abuse and misuse.
Méthodes De Synthèse
1-(Pyrrolidin-1-ylmethyl)benzo[cd]indol-2-one can be synthesized through a multi-step process involving the reaction of various chemical compounds. The most commonly used method involves the reaction of indole-3-carboxaldehyde with pyrrolidine in the presence of a catalyst, followed by a series of chemical reactions to form the final product. The purity and quality of the this compound produced depend on the conditions and methods used during the synthesis process.
Applications De Recherche Scientifique
1-(Pyrrolidin-1-ylmethyl)benzo[cd]indol-2-one has been studied for its potential therapeutic benefits, including its effects on the brain and its ability to induce altered states of consciousness. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This compound has also been studied for its potential use in the treatment of psychiatric disorders such as depression, anxiety, and addiction.
Propriétés
IUPAC Name |
1-(pyrrolidin-1-ylmethyl)benzo[cd]indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16-13-7-3-5-12-6-4-8-14(15(12)13)18(16)11-17-9-1-2-10-17/h3-8H,1-2,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFAZAAJACBOHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CN2C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Fluoro-5-methoxyphenyl)methyl]-3-(1,3-oxazol-2-yl)urea](/img/structure/B7643912.png)

![3-(2-hydroxyethoxy)-N-[(2,4,6-trimethylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B7643919.png)
![4-[2-(4-Fluorophenyl)propyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine](/img/structure/B7643921.png)
![N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide](/img/structure/B7643923.png)
![N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-2,3-dimethylcyclohexan-1-amine](/img/structure/B7643939.png)
![1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2-hydroxycyclohexyl)urea](/img/structure/B7643940.png)
![N-[2-(5-bromofuran-2-yl)ethyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7643947.png)
![(4-fluoro-3,5-dimethylphenyl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7643951.png)

![3-[[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7643961.png)

![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7643972.png)